

# Ertapenem: A Technical Guide to Beta-Lactamase-Mediated Hydrolysis and Chemical Stability

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## Compound of Interest

Compound Name: Ertapenem

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## Introduction

**Ertapenem** is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] A key feature of its clinical utility is its relative stability against hydrolysis by many common beta-lactamases, including penicillinases and extended-spectrum beta-lactamases (ESBLs).[2] However, the emergence and spread of carbapenemase-producing organisms pose a significant threat to its efficacy.[3] Furthermore, the intrinsic chemical stability of **ertapenem** is a critical factor in its formulation, storage, and clinical administration. This guide provides an in-depth technical overview of the hydrolysis of **ertapenem** by various beta-lactamases and its chemical stability profile, supported by quantitative data, detailed experimental protocols, and process visualizations.

## Section 1: Ertapenem Stability

The chemical stability of **ertapenem** is influenced by several factors, including temperature, concentration, and the composition of the solution in which it is dissolved.[4][5] Degradation of **ertapenem** primarily occurs via hydrolysis of the beta-lactam ring, leading to an inactive, ring-opened metabolite.[6][7]

## Factors Affecting Ertapenem Stability

Temperature: **Ertapenem** is more stable at refrigerated temperatures (4-5°C) compared to room temperature (23-25°C).<sup>[4][5]</sup> The rate of degradation increases significantly with rising temperature.<sup>[4]</sup> For instance, a 100 mg/mL solution of **ertapenem** can retain over 90% of its initial concentration for 48 hours at 4°C, while at room temperature, this drops to approximately 5.5 to 6 hours.<sup>[2][4][8]</sup>

Concentration: The degradation rate of **ertapenem** is concentration-dependent, with higher concentrations degrading more rapidly than lower concentrations.<sup>[8][9]</sup> For example, 10 mg/mL solutions of **ertapenem** have been shown to be stable for a longer duration than 20 mg/mL solutions under the same storage conditions.<sup>[5][9]</sup>

Diluents and pH: **Ertapenem** demonstrates the greatest stability in sodium chloride solutions (e.g., 0.9% and 0.225% sodium chloride).<sup>[5][9]</sup> It is unstable in dextrose and mannitol solutions.<sup>[5][9]</sup> The pH of the solution also plays a critical role, with a pH-rate profile showing an acid-catalytic reaction below pH 5.0, a relatively stable region between pH 5.0 and 7.5, and base-catalyzed degradation above pH 7.5.<sup>[7][10]</sup>

## Quantitative Stability Data

The following tables summarize the stability of **ertapenem** under various conditions as reported in the literature.

Table 1: Stability of Reconstituted **Ertapenem** Solutions

Concentration	Diluent	Storage Temperature	Time to 90% Remaining Concentration (t90)	Reference(s)
100 mg/mL	0.9% Sodium Chloride	25°C	~30 minutes	[9]
100 mg/mL	0.9% Sodium Chloride	4°C	48 hours (followed by 1 hour at 23°C)	[4][8]
100 mg/mL	0.9% Sodium Chloride	-20°C (frozen)	Stable for 3-5 hours after thawing (post 14 or 28 days frozen)	[9]
20 mg/mL	0.9% Sodium Chloride	25°C	6 hours	[8]
10 mg/mL	0.9% Sodium Chloride	5°C	5 days	[4]
10 & 20 mg/mL	0.9% Sodium Chloride	4°C	Relatively stable	[5]
10 & 20 mg/mL	Dextrose/Mannitol	4°C & 25°C	Unstable	[5]

## Section 2: Hydrolysis by Beta-Lactamases

While **ertapenem** is resistant to many beta-lactamases, certain classes of enzymes, particularly carbapenemases, can efficiently hydrolyze its beta-lactam ring, leading to bacterial resistance.[3] The primary mechanism of resistance to **ertapenem** is the production of these carbapenem-hydrolyzing enzymes.[11]

## Classification of Beta-Lactamases and their Activity on Ertapenem

Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.<sup>[3]</sup>

- Class A (Serine- $\beta$ -lactamases): This class includes ESBLs and some carbapenemases like *Klebsiella pneumoniae* carbapenemase (KPC). While **ertapenem** is generally stable against ESBLs, the presence of these enzymes can lead to an increase in the minimum inhibitory concentration (MIC).<sup>[12][13]</sup> KPC enzymes, however, can effectively hydrolyze **ertapenem**.<sup>[14]</sup>
- Class B (Metallo- $\beta$ -lactamases - MBLs): These enzymes require zinc ions for their activity and are potent carbapenemases.<sup>[3]</sup> MBLs such as New Delhi metallo- $\beta$ -lactamase (NDM), Verona integron-encoded metallo- $\beta$ -lactamase (VIM), and imipenem-resistant *Pseudomonas* (IMP) type enzymes can confer significant resistance to **ertapenem**.<sup>[12][14][15]</sup>
- Class C (Cephalosporinases): These are typically AmpC-type enzymes. While hyperproduction of AmpC can lead to elevated **ertapenem** MICs, it is generally less impactful than the presence of carbapenemases.<sup>[12][15]</sup>
- Class D (Oxacillinases - OXA): This class includes a number of carbapenemases, such as OXA-48 and OXA-23, which can hydrolyze **ertapenem**, although sometimes less efficiently than other carbapenems.<sup>[16]</sup>

The mechanism of hydrolysis for serine- $\beta$ -lactamases (Classes A, C, and D) involves the formation of a covalent acyl-enzyme intermediate.<sup>[3]</sup> In contrast, metallo- $\beta$ -lactamases (Class B) utilize a zinc-activated water molecule to directly hydrolyze the beta-lactam ring without forming a covalent intermediate.<sup>[17]</sup>

## Quantitative Data on Ertapenem Activity against Beta-Lactamase Producers

The following table presents the Minimum Inhibitory Concentrations (MICs) of **ertapenem** against various Enterobacteriaceae expressing different beta-lactamases.

Table 2: **Ertapenem** MICs for Beta-Lactamase-Producing Enterobacteriaceae

Organism/Enzyme Type	Ertapenem MIC50 (µg/mL)	Ertapenem MIC90 (µg/mL)	Reference(s)
ESBL-producing <i>Klebsiella</i> spp.	0.03	0.06	[12]
AmpC-derepressed <i>Enterobacteriaceae</i>	-	0.015 - 0.5 (range)	[12][15]
IMP-1-producing <i>K. pneumoniae</i> (porin-deficient)	-	128	[12][15]
SME-1-producing <i>S. marcescens</i>	-	2	[12][15]
ESBL-producing <i>Enterobacteriaceae</i> (general)	-	0.125	[18]
Ertapenem-mono-resistant CRE	8	16	[13]

## Section 3: Experimental Protocols

### Protocol for Determining Ertapenem Stability by HPLC

This protocol is a composite based on methodologies described in the literature for assessing the chemical stability of **ertapenem** in solution.[4][10]

- Preparation of **Ertapenem** Solutions:
  - Reconstitute lyophilized **ertapenem** powder with a suitable diluent (e.g., 0.9% Sodium Chloride Injection) to the desired concentration (e.g., 100 mg/mL, 20 mg/mL, or 10 mg/mL).
  - Aliquots of the solution are stored under specified conditions (e.g., 4°C, 23°C, -20°C) in appropriate containers (e.g., manufacturer's glass vials, polypropylene syringes).[4][9]
- Sample Collection:

- At predetermined time points (e.g., 0, 1, 6, 24, 48 hours), samples are withdrawn from the storage containers.
- HPLC Analysis:
  - Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
  - Column: A reverse-phase column, such as a LiChrospher RP-18 (5 µm, 250 mm x 4 mm), is commonly employed.[\[10\]](#)
  - Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 25 mmol/L, pH 6.5) in a ratio of approximately 15:85 (v/v) is typical. [\[10\]](#) The mobile phase composition may be adjusted to achieve a suitable retention time for **ertapenem**.[\[4\]](#)
  - Flow Rate: A flow rate of around 1.2 mL/min is often used.[\[10\]](#)
  - Detection: The UV detector is set to a wavelength of 298 nm to monitor the elution of **ertapenem**.[\[10\]](#)
  - Injection Volume: A small volume (e.g., 5 µL) of each sample is injected onto the column. [\[4\]](#)
- Data Analysis:
  - The concentration of **ertapenem** in each sample is determined by comparing the peak area of **ertapenem** to a standard curve generated from solutions of known concentrations.
  - The percentage of the initial **ertapenem** concentration remaining at each time point is calculated.
  - The beyond-use date is typically defined as the time at which the concentration of **ertapenem** falls below 90% of its initial concentration.[\[4\]](#)[\[9\]](#)

## Protocol for Detecting Ertapenem Hydrolysis by Carbapenemases using LC-MS/MS

This protocol outlines a method for the rapid detection of carbapenemase activity based on the hydrolysis of **ertapenem**, adapted from published studies.[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Bacterial Isolate Preparation:
  - Prepare a suspension of the bacterial isolate to be tested in a suitable broth (e.g., Tryptic Soy Broth) to a standardized turbidity (e.g., 0.5 McFarland).
- Incubation with **Ertapenem**:
  - Add **ertapenem** to the bacterial suspension to a final concentration that is physiologically relevant.
  - Incubate the mixture at 37°C for a defined period (e.g., 20 minutes to 1 hour).[\[19\]](#)
- Sample Preparation for LC-MS/MS:
  - Terminate the enzymatic reaction, for example, by centrifugation to pellet the bacteria and transferring the supernatant to a new tube.
  - The supernatant, containing **ertapenem** and its hydrolyzed product, is then prepared for analysis, which may involve dilution or protein precipitation.
- LC-MS/MS Analysis:
  - Liquid Chromatography: The sample is injected into a liquid chromatography system to separate **ertapenem** from its hydrolyzed metabolite.
  - Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set up to monitor for the specific mass-to-charge ratio ( $m/z$ ) of both the parent **ertapenem** molecule and its hydrolyzed product (which will have an 18 Da increase in mass due to the addition of a water molecule).[\[20\]](#)
- Data Interpretation:
  - The presence of the hydrolyzed **ertapenem** peak in the mass spectrum indicates carbapenemase activity.

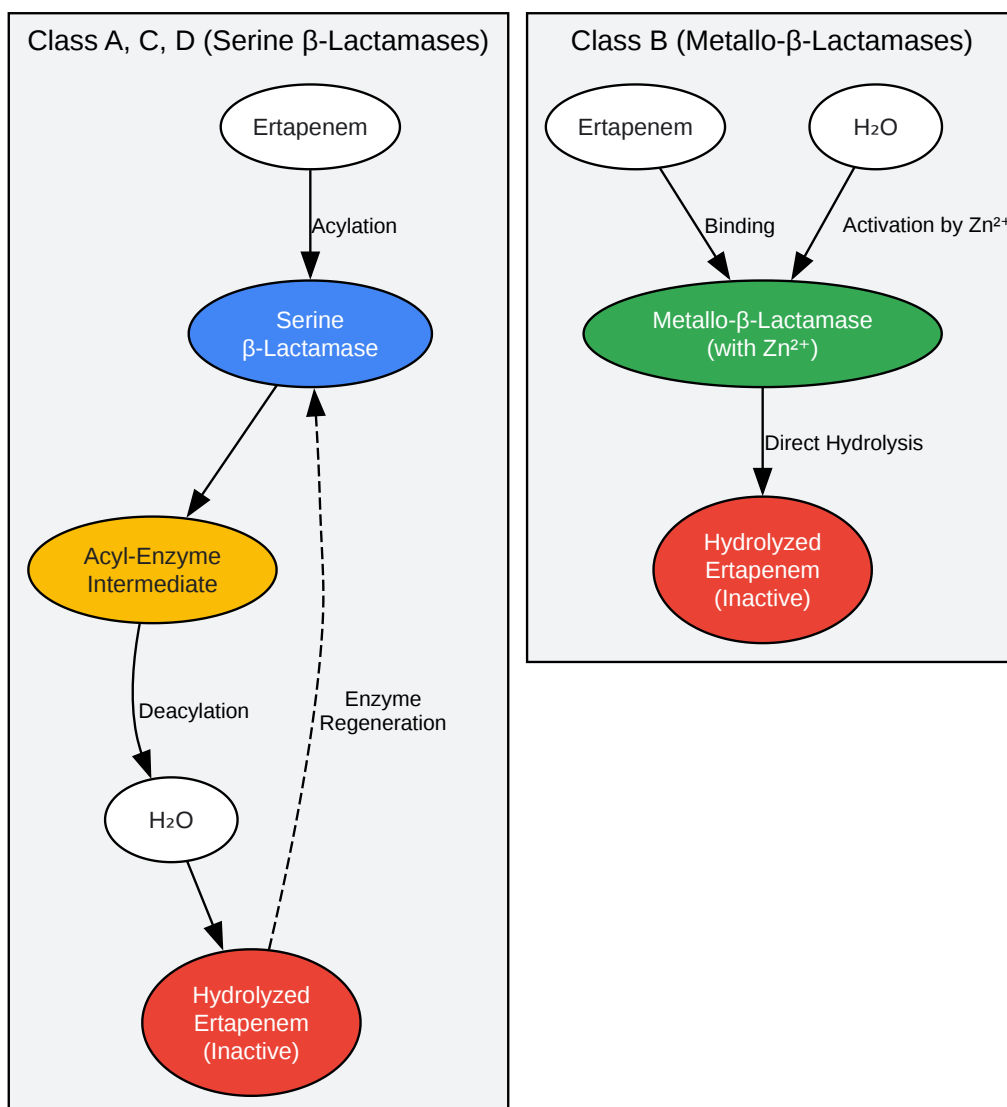
- The ratio of the hydrolyzed metabolite to the parent **ertapenem** can be used to quantify the extent of hydrolysis and determine if the isolate is a carbapenemase producer based on a pre-determined threshold.[\[20\]](#)

## Section 4: Visualizing Key Processes

### Signaling Pathway of Ertapenem Hydrolysis by Beta-Lactamases

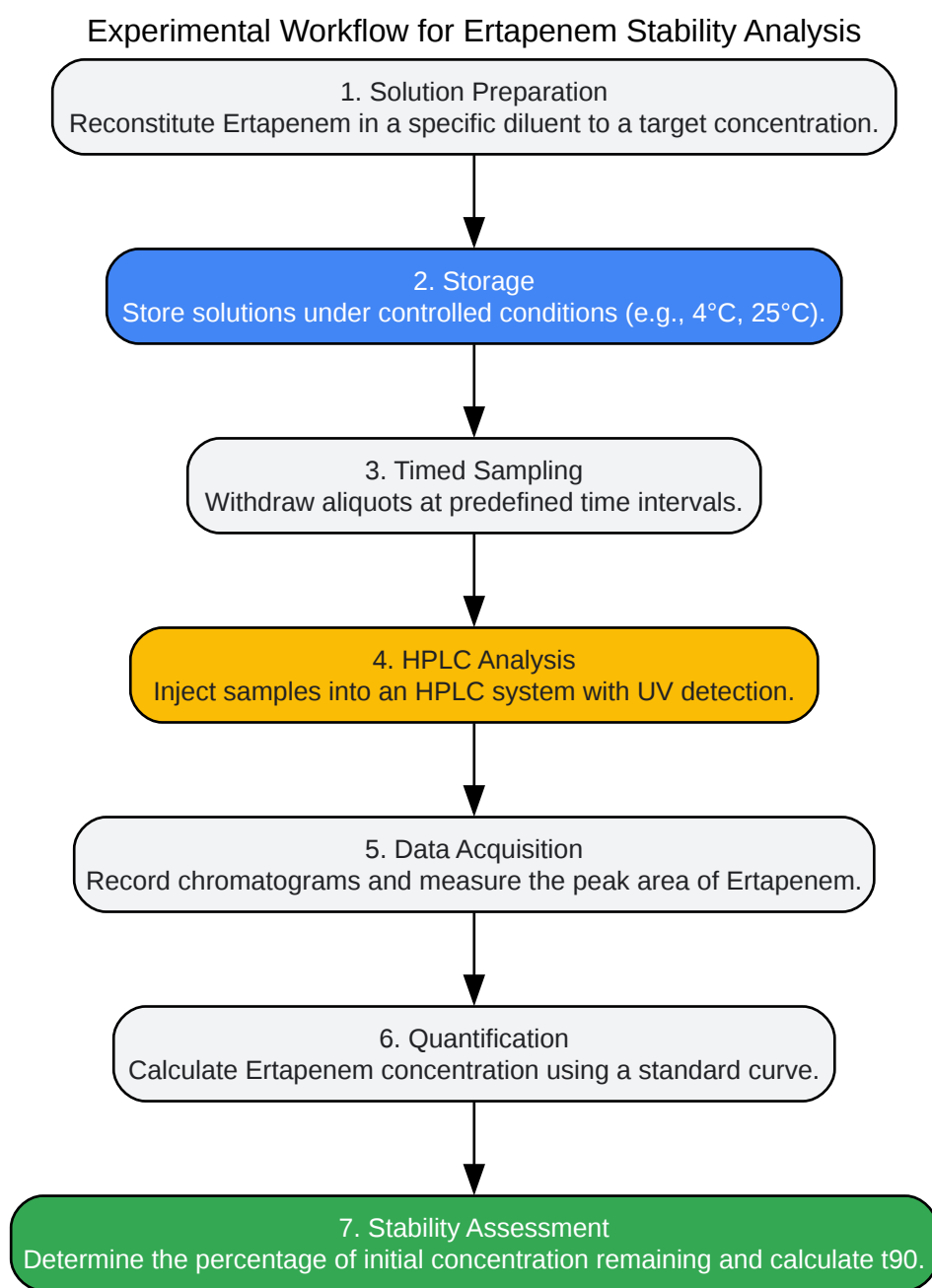


## Mechanism of Ertapenem Hydrolysis by Serine and Metallo-Beta-Lactamases

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Caption: **Ertapenem** hydrolysis pathways by different beta-lactamase classes.

## Experimental Workflow for Ertapenem Stability Testing



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Caption: A typical workflow for assessing the chemical stability of **ertapenem**.

## Conclusion

The clinical effectiveness of **ertapenem** is a delicate balance between its inherent chemical stability and its susceptibility to hydrolysis by an expanding array of bacterial beta-lactamases. Understanding the kinetics and mechanisms of both degradation pathways is crucial for optimizing its clinical use, developing new formulations, and designing strategies to overcome bacterial resistance. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug development who are engaged in the study and application of this important carbapenem antibiotic.

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